BenchChemオンラインストアへようこそ!

Ovalbumin (323-339) (chicken, japanese quail)

Immunodominance T-cell epitope mapping Allergic asthma model

Ovalbumin (323-339) is the immunodominant MHC class II (H-2b/I-A(d))-restricted T-helper epitope, accounting for 25–35% of total T-cell response to whole OVA and serving as the dominant IgE epitope (82% skin test positivity). Unlike class I-restricted OVA 257-264 (SIINFEKL), which primes CD8+ CTL without Th support, this 17-mer peptide provides the essential CD4+ T-helper function required for sustained humoral immunity, high-titer antibody production, and CTL memory rescue in vaccine designs. Supplied as ≥98% HPLC-pure lyophilized powder (MW 1773.9), sequence ISQAVHAAHAEINEAGR. The definitive reagent for allergic airway inflammation models, Th1/Th2 skewing studies, and class II MHC binding register analysis. Substitution with any other OVA-derived fragment will qualitatively alter experimental outcomes.

Molecular Formula
Molecular Weight 1773.93
CAS No. 92915-79-2
Cat. No. B612827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvalbumin (323-339) (chicken, japanese quail)
CAS92915-79-2
SynonymsOVA (323-339) (chicken, japanese quail)
Molecular Weight1773.93
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N
InChIInChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ovalbumin (323-339) (Chicken, Japanese Quail) – Immunodominant MHC Class II T-Cell Epitope Peptide


Ovalbumin (323-339) (chicken, Japanese quail), CAS 92915-79-2, is a 17-amino-acid synthetic peptide (sequence ISQAVHAAHAEINEAGR) representing the immunodominant MHC class II (H-2b/I-A(d))-restricted T-cell epitope of the egg white protein ovalbumin . It binds the I-A(d) MHC class II molecule using at least three functionally distinct registers and encompasses both T-helper (CD4+) and B-cell epitopes critical for immediate hypersensitivity responses [1]. Unlike the full-length ovalbumin protein or shorter MHC class I-restricted peptides such as OVA 257-264 (SIINFEKL), this peptide selectively engages the class II antigen presentation pathway and drives CD4+ T-cell dependent humoral immunity [2]. It is supplied as a lyophilized powder with ≥97% purity by HPLC and a molecular weight of 1773.9 g/mol .

Why Ovalbumin (323-339) Cannot Be Substituted by Whole Ovalbumin or Shorter OVA Peptides


Ovalbumin (323-339) is not functionally interchangeable with either the full-length ovalbumin protein or with adjacent OVA-derived peptide fragments such as OVA 257-264 (SIINFEKL), OVA 264-286, OVA 323-335, or OVA 325-336. Whole ovalbumin engages both MHC class I and class II pathways, whereas OVA 323-339 is strictly class II-restricted and accounts for only 25–35% of the total T-cell response to intact OVA in BALB/c mice [1]. Shorter register-specific variants such as OVA 323-335 and OVA 325-336 each occupy a single MHC binding register and fail to stimulate the same spectrum of T-cell hybridomas that respond to full-length OVA 323-339 [2]. The MHC class I-restricted octapeptide OVA 257-264 (SIINFEKL) exclusively primes CD8+ cytolytic T cells, whereas OVA 323-339 provides the essential CD4+ T-helper function required to sustain CD8+ effector responses and to generate high-titer, long-lived antibody responses [3]. Furthermore, the peptide OVA 264-286, although also I-A(d)-binding, exhibits differential immunodominance depending on the adjuvant formulation used [4]. These fundamental differences in MHC restriction, T-cell lineage engagement, and functional outcome mean that substituting OVA 323-339 with any alternative OVA-derived peptide will qualitatively alter experimental results, making direct replacement scientifically invalid for studies requiring specific class II-restricted CD4+ T-cell activation, allergic sensitization models, or T-helper-dependent vaccine platforms.

Quantitative Differential Evidence for Ovalbumin (323-339) Relative to Closest Comparators


OVA 323-339 Accounts for 25–35% of Total T-Cell Response to Intact Ovalbumin and Elicits Equivalent Lung Inflammation but Shows Distinct Splenocyte Proliferation Specificity

OVA 323-339 was directly compared to whole ovalbumin (OVA) protein in a BALB/c mouse allergic sensitization model. Both OVA and OVA 323-339 induced similar lung inflammation by histology; however, OVA 323-339-sensitized mice showed higher levels of OVA-specific IgE, OVA 323-339-specific IgE, and IL-4, with lower IFN-γ [1]. Critically, the proliferative response to OVA 323-339 was observed only in splenocytes from OVA 323-339-sensitized and challenged mice, whereas OVA protein elicited a broader proliferative response in splenocytes from both OVA- and OVA 323-339-sensitized mice [1]. Additionally, OVA 323-339 has been independently shown to mediate 25–35% of the total T-cell response to intact OVA in isolated BALB/c mouse splenocytes .

Immunodominance T-cell epitope mapping Allergic asthma model

OVA 323-339 Is the Dominant IgE Epitope of Native Ovalbumin: 82% Immediate Skin Test Positivity vs. 73% for Native OVA

In a direct comparative study, BALB/c mice sensitized to native OVA were tested for immediate cutaneous hypersensitivity. In mice sensitized to whole OVA, 73% developed immediate skin test reactions to native OVA, whereas 82% reacted positively to intradermal injection of the peptide 323-339 [1]. After sensitization to the peptide alone, 69% of mice showed positive responses to native OVA and 77% responded to peptide 323-339 [1]. Furthermore, after sensitization to native OVA, the majority of the IgE anti-OVA antibody response was directed against peptide 323-339 [1]. Daily aerosolization of OVA 323-339 for 20 minutes over 10 days was as effective as native OVA aerosolization in stimulating a serum anti-OVA IgE antibody response [1].

Allergenicity IgE epitope Immediate hypersensitivity

OVA 323-339 Complements MHC Class I Epitope OVA 257-264 to Rescue CD8+ T-Cell Secondary Expansion and In Vivo Effector Function

Vaccination with the minimal MHC class I-binding peptide OVA 257-264 (SIINFEKL) in incomplete Freund's adjuvant (IFA) induced only transient CD8+ effector T-cell activation that failed to undergo secondary expansion or kill target cells. When the MHC class II-binding T-helper peptide OVA 323-339 was co-administered as a complement, both secondary expansion and in vivo effector functions of CD8+ T cells were fully restored [1]. This functional complementation was not achieved by OVA 257-264 alone or by extending the CTL peptide to 30 amino acids without T-helper peptide inclusion [1].

Vaccine design T-helper epitope CD8+ CTL priming

OVA 323-339 Binds I-A(d) in at Least Three Registers, While Shorter Variants OVA 323-335 and OVA 325-336 Each Occupy a Single Register with Distinct T-Cell Stimulation Profiles

Structural and functional analysis demonstrated that OVA 323-339 can be presented by I-A(d) MHC class II in at least three distinct binding registers [1]. Two minimal peptides encompassing different registers, OVA 323-335 (1IAO register) and OVA 325-336 (alternate register), dissociate from I-A(d) with distinct kinetics [2]. Critically, the OVA 323-335 peptide that binds in the 1IAO register does not stimulate a T-cell hybridoma that is stimulated by OVA 325-336 bound in the alternate register, and vice versa [2]. The full-length OVA 323-339 thus activates a broader repertoire of T-cell clones than either shorter peptide alone. The DO11.10 T cell recognizes the least stable of the three registers, as determined by peptide-MHC dissociation rates [3].

MHC binding register T-cell epitope complexity Peptide-MHC kinetics

OVA 323-339 Elicits Distinct Vβ T-Cell Repertoire Expansion (Vβ8.1 Selective) Compared to Whole Ovalbumin (Vβ8.1 + Vβ8.2)

Analysis of T-cell receptor Vβ usage in local draining lymph nodes of the airways revealed that sensitization to native OVA resulted in an increased percentage of both Vβ8.1 and Vβ8.2 T cells, whereas sensitization to OVA 323-339 selectively stimulated Vβ8.1 T cells only [1]. This indicates that OVA 323-339 activates a narrower, more defined T-cell repertoire than whole OVA, providing a cleaner experimental system for tracking antigen-specific T-cell populations.

TCR Vβ repertoire Allergen-specific T cells Immune repertoire profiling

OVA 323-339 Analogue 336E-A (Glu→Ala at Position 336) Converts the Wild-Type Th2 Response into a Th1-Skewed Protective Phenotype, Demonstrating Position 336 Is a Functional Hotspot for Immune Deviation

In a murine model of OVA-induced allergic asthma, four modulatory peptide analogues of OVA 323-339 with comparable MHC class II binding affinity were tested. Compared with vehicle-treated mice, the wild-type OVA 323-339 peptide and the Th2-skewing partial agonist 335N-A dramatically increased airway eosinophilia upon OVA challenge [1]. In contrast, the Th1-skewing analogue 336E-A (Glu336→Ala) resulted in a significant decrease in airway eosinophilia and OVA-specific IL-4 and IL-5 production [1]. This demonstrates that single amino acid substitutions within OVA 323-339 can invert the Th1/Th2 polarity of the immune response while maintaining comparable MHC binding affinity [1].

Peptide analogue immunotherapy Th1/Th2 skewing Allergic asthma modulation

Optimal Research and Industrial Use Cases for Ovalbumin (323-339) Based on Quantitative Differentiation Evidence


Class II MHC-Restricted CD4+ T-Cell Activation and Epitope-Specific Tracking in Allergy and Asthma Models

OVA 323-339 is the definitive reagent for inducing and tracking CD4+ T-cell-dependent allergic airway inflammation. Because it accounts for 25–35% of the T-cell response to whole OVA and is the dominant IgE epitope (82% skin test positivity in OVA-sensitized mice vs. 73% for native OVA), researchers can use it to isolate the class II-restricted component of allergic disease without confounding class I-restricted CD8+ T-cell responses [1][2]. Its restricted Vβ8.1-selective T-cell repertoire activation (vs. dual Vβ8.1/Vβ8.2 for whole OVA) enables cleaner TCR-transgenic tracking studies using DO11.10 or OT-II cells [2].

T-Helper Epitope Complementation in Subunit Vaccine Formulations Requiring Both CD4+ and CD8+ T-Cell Immunity

For vaccine constructs that include a minimal MHC class I CTL epitope (e.g., OVA 257-264/SIINFEKL), OVA 323-339 is the validated CD4+ T-helper peptide required to prevent vanishing CTL responses. The demonstrated rescue of CD8+ secondary expansion and in vivo effector function when OVA 323-339 complements OVA 257-264 in IFA makes this peptide indispensable for any vaccine platform requiring sustained CTL memory [3]. Procurement of a sequence-verified, HPLC-purified (>97%) OVA 323-339 peptide ensures that the Th component is functionally intact and free of truncated register variants that could elicit incomplete T-cell help.

Peptide Analogue Screening for Th1/Th2 Immune Deviation and Allergen-Specific Immunotherapy Development

The wild-type OVA 323-339 sequence (with Glu at position 336) serves as the essential Th2-skewing reference standard against which single-amino-acid-substituted analogues (e.g., 336E-A) are compared for Th1-deviating activity. The demonstrated ability of the 336E-A analogue to significantly reduce airway eosinophilia and OVA-specific IL-4/IL-5 production, while wild-type OVA 323-339 dramatically increases eosinophilia, provides a quantitative framework for screening immunomodulatory peptide variants [4]. Researchers must procure the correct wild-type sequence to serve as the positive control for Th2-driven allergic inflammation in these comparative studies.

MHC Class II Peptide-Binding Register and T-Cell Epitope Complexity Studies

OVA 323-339 is uniquely suited for investigating MHC class II binding register complexity, as it is one of the best-characterized peptides shown to occupy at least three distinct registers on I-A(d). The full-length 17-mer is required to recapitulate all three registers; shorter fragments (OVA 323-335, OVA 325-336) each occupy only a single register and stimulate distinct, non-overlapping T-cell hybridoma populations [5][6]. For structural biologists and immunologists studying peptide-MHC-TCR tri-molecular interactions, OVA 323-339 provides the full register landscape against which register-specific peptides can be benchmarked.

Quote Request

Request a Quote for Ovalbumin (323-339) (chicken, japanese quail)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.